

# physical and chemical properties of 5-Chloropyrazine-2-carbaldehyde

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## Compound of Interest

Compound Name: 5-Chloropyrazine-2-carbaldehyde

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An In-depth Technical Guide to **5-Chloropyrazine-2-carbaldehyde**: Properties, Synthesis, and Applications

## Abstract

**5-Chloropyrazine-2-carbaldehyde** is a pivotal heterocyclic building block in modern organic synthesis, particularly valued in the realms of medicinal and agricultural chemistry. Its unique molecular architecture, featuring an electron-deficient pyrazine ring functionalized with a reactive chlorine atom and an aldehyde group, makes it a versatile intermediate for constructing complex molecular targets. This guide provides a comprehensive overview of its physicochemical properties, spectral characteristics, reactivity, synthesis protocols, and key applications. As a key intermediate, it is instrumental in the development of novel therapeutic agents, including anti-inflammatory and anti-cancer drugs, as well as potent agrochemicals like herbicides and fungicides.<sup>[1]</sup> This document serves as a technical resource for researchers, chemists, and drug development professionals, offering field-proven insights into its handling, synthesis, and strategic use in discovery programs.

## Introduction and Molecular Overview

**5-Chloropyrazine-2-carbaldehyde**, with CAS Number 88625-24-5, belongs to the class of chloroazines.<sup>[2][3]</sup> The structure is characterized by a pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. The ring is substituted with a chlorine atom at position 5 and a carbaldehyde (formyl) group at position 2.

The presence of the electronegative nitrogen atoms and the electron-withdrawing aldehyde group renders the pyrazine ring electron-deficient. This electronic nature significantly influences the compound's reactivity, particularly enhancing the susceptibility of the chlorine atom to nucleophilic aromatic substitution.[4] This inherent reactivity is a cornerstone of its utility as a synthetic intermediate, allowing for the strategic introduction of diverse functional groups. Its derivatives have shown significant biological activities, including antimycobacterial and antifungal properties, making it a compound of high interest in drug discovery.[5]

## Physicochemical and Computational Properties

The compound is typically supplied as a solid with a purity of 95-97%.[2][3][6] A summary of its key physical and computational properties is presented below.

Property	Value	Source(s)
Molecular Formula	C <sub>5</sub> H <sub>3</sub> ClN <sub>2</sub> O	[2][3]
Molecular Weight	142.54 g/mol	[2][3]
Physical Form	Solid	[2]
CAS Number	88625-24-5	[2][3]
Boiling Point	211°C at 760 mmHg	[6]
Flash Point	88°C	
Topological Polar Surface Area (TPSA)	42.85 Å <sup>2</sup>	[3]
LogP (Predicted)	0.9425	[3]
Hydrogen Bond Acceptors	3	[3]
Hydrogen Bond Donors	0	[3]
Rotatable Bonds	1	[3]

## Spectral Data Analysis

Spectroscopic analysis is essential for the structural confirmation and purity assessment of **5-Chloropyrazine-2-carbaldehyde**.<sup>[7]</sup>

- **<sup>1</sup>H NMR Spectroscopy:** The proton NMR spectrum is expected to show two distinct signals in the aromatic region and one in the aldehyde region.
  - Aldehyde Proton (CHO): A singlet is anticipated in the downfield region, typically between  $\delta$  9.0-10.0 ppm.
  - Pyrazine Ring Protons: Two singlets or doublets (depending on the resolution and coupling constants) are expected in the aromatic region, likely between  $\delta$  8.0-9.0 ppm, corresponding to the two non-equivalent protons on the pyrazine ring.
- **<sup>13</sup>C NMR Spectroscopy:** The carbon NMR spectrum should display five signals corresponding to the five carbon atoms in the molecule, including the characteristic aldehyde carbonyl carbon signal in the range of  $\delta$  180-200 ppm.
- **Infrared (IR) Spectroscopy:** The IR spectrum provides key information about the functional groups.
  - A strong absorption band around 1700-1720  $\text{cm}^{-1}$  corresponding to the C=O stretching of the aldehyde.
  - Bands in the 1500-1600  $\text{cm}^{-1}$  region for the C=N and C=C stretching of the pyrazine ring.
  - A C-Cl stretching absorption, typically found in the 600-800  $\text{cm}^{-1}$  range.
- **Mass Spectrometry (MS):** Mass spectrometry confirms the molecular weight. The spectrum will exhibit a characteristic isotopic pattern for a compound containing one chlorine atom, with two major peaks for the molecular ion:  $[\text{M}]^+$  at  $m/z \approx 142.5$  and  $[\text{M}+2]^+$  at  $m/z \approx 144.5$ , with a relative intensity ratio of approximately 3:1.

## Chemical Properties and Reactivity

The chemical behavior of **5-Chloropyrazine-2-carbaldehyde** is dominated by its two primary functional groups: the aldehyde and the chloro-substituted pyrazine ring.

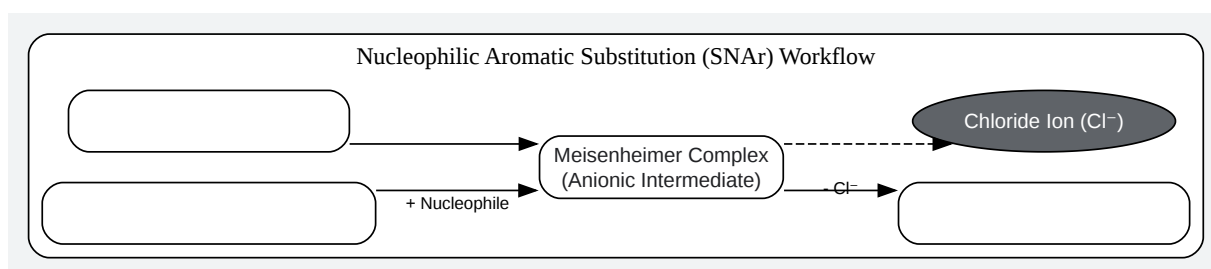
## Reactivity of the Aldehyde Group

The aldehyde group undergoes typical reactions such as:

- Oxidation: Can be oxidized to the corresponding 5-chloropyrazine-2-carboxylic acid.
- Reduction: Can be reduced to 5-chloro-2-(hydroxymethyl)pyrazine.
- Nucleophilic Addition: Reacts with various nucleophiles (e.g., Grignard reagents, organolithium compounds) to form secondary alcohols.
- Condensation Reactions: Participates in reactions like the Wittig reaction to form alkenes or condensation with amines to form imines (Schiff bases).

## Reactivity of the Chloropyrazine Ring

The most significant reaction of the heterocyclic ring is the Nucleophilic Aromatic Substitution ( $S_NAr$ ) of the chlorine atom. The pyrazine ring's nitrogen atoms act as strong electron-withdrawing groups, which significantly activates the chlorine at position 5 for displacement by nucleophiles.[4] This reactivity is fundamental to its role as a versatile synthetic intermediate. For example, it readily reacts with amines to produce N-substituted 5-aminopyrazine-2-carbaldehydes, which are precursors to a wide range of biologically active molecules.[5]



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Caption: Generalized workflow for the  $S_NAr$  reaction of **5-Chloropyrazine-2-carbaldehyde**.

## Synthesis and Purification

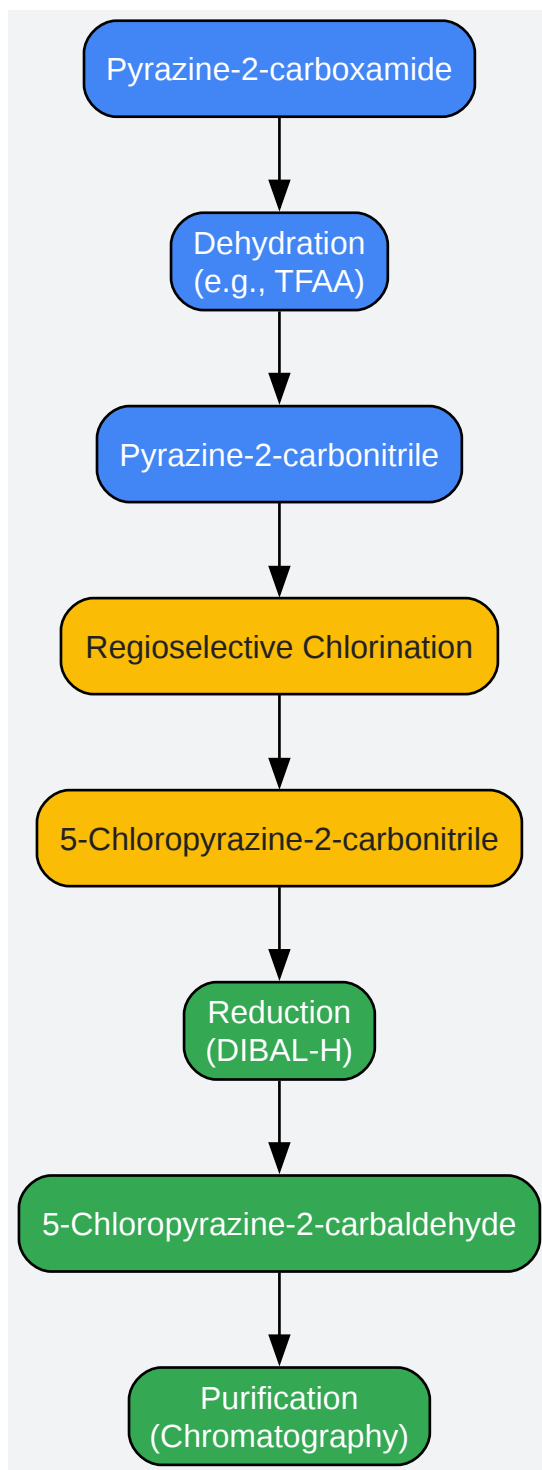
A common and regioselective method for preparing **5-Chloropyrazine-2-carbaldehyde** starts from pyrazine-2-carboxamide.<sup>[8][9]</sup> The synthesis involves the conversion of the amide to a nitrile, followed by chlorination and subsequent reduction of the nitrile to the aldehyde.

## Experimental Protocol: Synthesis from Pyrazine-2-Carboxamide

Disclaimer: This protocol is a representative synthesis and should only be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.

- Dehydration of Amide to Nitrile:
  - Suspend pyrazine-2-carboxamide in a suitable solvent like dichloromethane (DCM).
  - Add a dehydrating agent (e.g., trifluoroacetic anhydride or phosphorus oxychloride) dropwise at 0°C.
  - Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
  - Work up the reaction by quenching with a base (e.g., saturated NaHCO<sub>3</sub> solution) and extract the product, pyrazine-2-carbonitrile.
- Chlorination of the Pyrazine Ring:
  - The specific chlorination to the 5-position is a key regioselective step, often achieved under specialized conditions that may involve N-oxidation followed by treatment with a chlorinating agent like POCl<sub>3</sub>. This step is crucial for achieving the correct isomer.<sup>[8][9]</sup>
- Reduction of Nitrile to Aldehyde:
  - Dissolve the resulting 5-chloropyrazine-2-carbonitrile in an appropriate solvent (e.g., dry THF or toluene).
  - Cool the solution to a low temperature (e.g., -78°C) under an inert atmosphere (Nitrogen or Argon).

- Add a reducing agent such as Diisobutylaluminium hydride (DIBAL-H) dropwise.
- Stir for a specified time, then quench the reaction carefully with a suitable reagent (e.g., methanol, followed by an aqueous acid wash).
- Extract the final product, **5-Chloropyrazine-2-carbaldehyde**, with an organic solvent.
- Purification:
  - The crude product is typically purified by column chromatography on silica gel using a solvent system such as a hexane/ethyl acetate gradient.



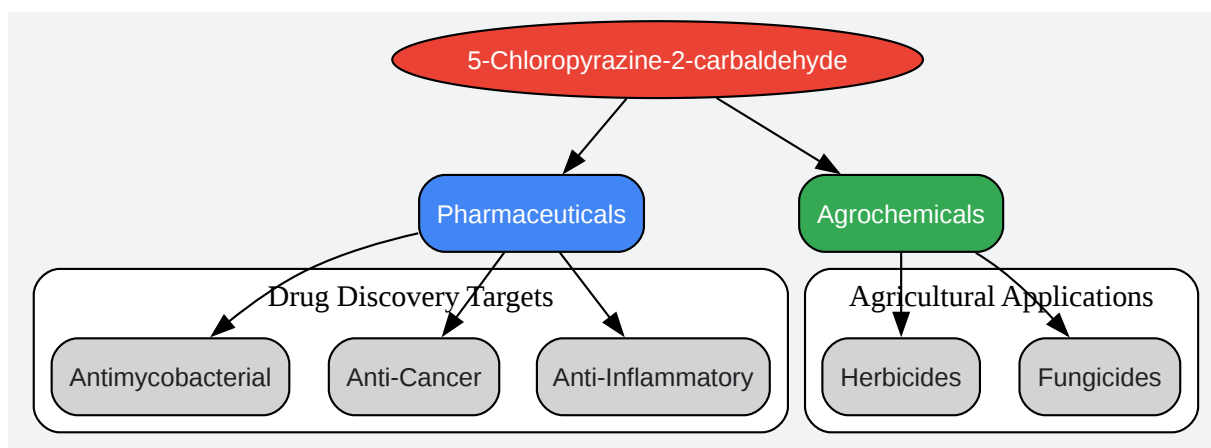
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Caption: Synthetic workflow for **5-Chloropyrazine-2-carbaldehyde**.

## Applications in Research and Development

**5-Chloropyrazine-2-carbaldehyde** is not an end product but a high-value intermediate for creating diverse molecular structures.

- **Pharmaceutical Development:** It is a key starting material for synthesizing compounds with potential therapeutic value. Its derivatives are explored as anti-inflammatory, anti-cancer, and particularly as antimycobacterial agents, following the legacy of Pyrazinamide, a first-line anti-tuberculosis drug.[1][5] The ability to easily displace the chlorine atom allows for the creation of large libraries of compounds for screening.
- **Agrochemicals:** In agriculture, this compound serves as a precursor for novel herbicides and fungicides.[1] The pyrazine core is a known scaffold in various active agrochemical ingredients, and this intermediate allows for modifications to fine-tune efficacy and selectivity.



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Caption: Key application areas derived from **5-Chloropyrazine-2-carbaldehyde**.

## Safety, Handling, and Storage

Proper handling and storage are critical due to the compound's hazardous nature.

## Hazard Identification

The compound is classified with the following hazard statements:



- H302: Harmful if swallowed.[6]
- H315: Causes skin irritation.[6]
- H319: Causes serious eye irritation.[6]
- H335: May cause respiratory irritation.[6]

The GHS pictogram associated with these hazards is the exclamation mark (GHS07).

## Safe Handling Protocol

- Engineering Controls: Always handle this compound in a well-ventilated fume hood. Ensure that an eyewash station and safety shower are readily accessible.[10][11]
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[12]
  - Skin Protection: Wear impervious gloves (e.g., nitrile) and a flame-retardant lab coat. Inspect gloves for integrity before use.[12]
  - Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.
- Handling Practices: Avoid breathing dust, fumes, or vapors.[10] Prevent contact with skin and eyes.[12] Wash hands thoroughly after handling.[10][11] Keep away from sources of ignition.[12]
- First Aid Measures:
  - Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[10][11]
  - Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, get medical advice.[10][11]
  - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10][11]

- Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek medical attention.[12]

## Storage

Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[10]  
[12] For long-term stability, it is recommended to store at -20°C under an inert nitrogen atmosphere.[3]

## Conclusion

**5-Chloropyrazine-2-carbaldehyde** is a compound of significant strategic importance in synthetic chemistry. Its well-defined reactivity, particularly the  $S_NAr$  reaction at the C5 position, provides a reliable handle for molecular elaboration. For researchers in drug discovery and agrochemical development, this intermediate offers a robust platform for generating novel compounds with diverse biological activities. A thorough understanding of its properties, handling requirements, and synthetic utility is essential for leveraging its full potential in research and development programs.

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